molecular formula C19H16F3N3O4 B2425622 3-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034500-33-7

3-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2425622
CAS No.: 2034500-33-7
M. Wt: 407.349
InChI Key: MUVFCJJVVMAVHP-UHFFFAOYSA-N
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Description

3-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is an intriguing organic compound with diverse chemical and biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step reactions. A common route might include:

  • Formation of the benzo[d]oxazol-2(3H)-one core: : This involves cyclization of 2-aminophenol with a suitable acid anhydride.

  • Introduction of the trifluoromethylpyridinyl group: : This step usually employs nucleophilic substitution reactions using a trifluoromethyl-containing pyridine derivative.

  • Addition of the pyrrolidinyl moiety: : This often requires amidation reactions or coupling reactions like the Buchwald-Hartwig amination.

Industrial Production Methods

Industrially, this compound may be produced using high-yield synthetic pathways optimized for large-scale production. Flow chemistry and continuous processing techniques might be employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative processes at various positions, often facilitated by strong oxidizing agents.

  • Reduction: : Selective reduction of the oxo groups could be achieved under specific conditions using hydrides or catalytic hydrogenation.

  • Substitution: : The trifluoromethylpyridinyl and pyrrolidinyl groups can participate in substitution reactions, making the compound versatile in chemical modifications.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Conditions: : Solvent systems like DMF or DMSO, bases such as sodium hydride or potassium carbonate.

Major Products

Depending on the reactions, major products include various substituted derivatives and modified analogs with potentially enhanced or altered properties.

Scientific Research Applications

Chemistry

  • Synthetic Chemistry: : Used as a building block for complex molecule synthesis.

  • Catalysis: : Potentially useful as a ligand in catalytic processes.

Biology

  • Drug Discovery: : Investigated for its potential as a pharmacologically active agent.

  • Biochemical Research: : Used in studies involving enzyme inhibition or receptor binding.

Medicine

  • Diagnostic Agents: : Modified derivatives may serve as probes or imaging agents.

Industry

  • Material Science: : Utilized in creating materials with unique properties, such as polymers or nanomaterials.

  • Agriculture: : Possible applications in developing agrochemicals.

Mechanism of Action

The compound interacts with biological molecules primarily through its various functional groups. It may bind to specific molecular targets, inhibiting or modulating their activity. The trifluoromethyl group often enhances bioavailability and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)pyridine derivatives

  • Benzo[d]oxazol-2(3H)-one analogs

  • Pyrrolidinyl-containing compounds

Uniqueness

Compared to similar compounds, 3-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one stands out due to its combination of functional groups, offering unique chemical reactivity and biological activity. This makes it a valuable compound in various fields of scientific research and industrial applications.

Properties

IUPAC Name

3-[2-oxo-2-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O4/c20-19(21,22)12-5-7-23-16(9-12)28-13-6-8-24(10-13)17(26)11-25-14-3-1-2-4-15(14)29-18(25)27/h1-5,7,9,13H,6,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVFCJJVVMAVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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